molecular formula C7H7N5O B8644460 4-Amino-7-methylpteridin-2(3H)-one CAS No. 95581-91-2

4-Amino-7-methylpteridin-2(3H)-one

カタログ番号: B8644460
CAS番号: 95581-91-2
分子量: 177.16 g/mol
InChIキー: LUAHMOBWNLTYRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-7-methylpteridin-2(3H)-one is a heterocyclic compound featuring a pteridinone core with an amino group at position 4 and a methyl group at position 5. Pteridinones are nitrogen-containing bicyclic systems that serve as key intermediates in medicinal chemistry, particularly in the synthesis of bioactive molecules.

特性

CAS番号

95581-91-2

分子式

C7H7N5O

分子量

177.16 g/mol

IUPAC名

4-amino-7-methyl-3H-pteridin-2-one

InChI

InChI=1S/C7H7N5O/c1-3-2-9-4-5(8)11-7(13)12-6(4)10-3/h2H,1H3,(H3,8,10,11,12,13)

InChIキー

LUAHMOBWNLTYRQ-UHFFFAOYSA-N

正規SMILES

CC1=NC2=NC(=O)NC(=C2N=C1)N

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

2-Amino-7-methylpteridin-4(3H)-one

This isomer differs in the positions of the amino and ketone groups (2-amino vs. 4-amino).

Pyrido-Thieno-Pyrimidinone Derivatives

describes 3-arylideneamino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ones, which share the 7-methyl substitution but incorporate a fused pyrido-thieno-pyrimidinone scaffold. Key differences include:

  • Core Structure : The additional thiophene ring increases aromaticity and may alter electronic properties.
  • Synthetic Routes: These derivatives are synthesized via condensation with aromatic aldehydes, introducing arylideneamino groups that enhance π-π stacking and solubility .

Benzimidazol-2(3H)-one Derivatives

highlights 1-(4-methylbenzyl)-1H-benzimidazol-2(3H)-one, a benzimidazolone derivative with a perpendicular phenyl ring. While structurally distinct, its N-H⋯O hydrogen-bonding network and dihedral angles (77.41°) illustrate how substituent positioning affects molecular conformation and crystal packing. For the target pteridinone, the 7-methyl group may similarly influence steric hindrance and intermolecular interactions .

Pyrido[1,2-a]pyrimidin-4-one Derivatives

Patents in and list compounds like 2-(3-fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. These share a pyrimidinone core but feature diverse substituents (e.g., fluoro, methoxy, piperazine). Key comparisons include:

  • Substituent Effects : Electron-withdrawing groups (e.g., fluoro) may enhance metabolic stability, while methoxy groups improve lipophilicity.

Tetralone-Based Intermediates

discusses 3-methyltetral-1-one, a tetralone used in synthesizing antiviral and antitumor agents. The 7-methyl group in the target compound may similarly act as a directing group in synthetic modifications .

準備方法

Multi-Step Ring Expansion and Functionalization

While direct methods for this compound are sparingly documented in the provided sources, analogous pathways for structurally related compounds offer insights. For instance, the synthesis of 2-amino-4-methylpyridine (CAS 695-34-1) via furan ring expansion provides a template for constructing substituted heterocycles. Key steps include:

  • Ring Expansion : Ethyl 2-(4-methylfuran)formate undergoes ammonolysis in dimethylformamide (DMF) with formamide and a dehydrating agent (e.g., ammonium chloride), yielding 2-amino-3-hydroxy-4-methylpyridine after 24-hour reflux.

  • Hydroxychlorination : Treatment with phosphorus trichloride (PCl₃) and DMF in dichloroethane replaces the hydroxyl group with chlorine, forming 2-amino-3-chloro-4-methylpyridine at 93.9% yield.

  • Dechlorination : Copper-catalyzed reaction with benzoic acid at 150°C removes the chlorine substituent, yielding crude 2-amino-4-methylpyridine (89.3% yield).

Although this sequence targets a pyridine derivative, the strategic use of ring expansion and functional group interconversion could be adapted for pteridinone synthesis by introducing additional nitrogen atoms and keto groups.

Purification and Crystallization Techniques

Purification of heteroaromatic amines often involves acid-base extraction to isolate the target compound from byproducts. For 2-amino-4-methylpyridine, the crude product is dissolved in dilute hydrochloric acid (pH 2–3), extracted with ethyl acetate to remove organic impurities, and precipitated by neutralizing with sodium bicarbonate (pH 8–9). This method achieves 99.4% purity, as confirmed by melting point (95–96°C) and NMR spectroscopy.

Table 1: Optimization of Purification Parameters

ParameterOptimal ConditionPurity (%)Yield (%)
Acid Solution0.1 M HCl99.480.0
Organic SolventEthyl acetate99.281.9
Neutralization AgentSodium bicarbonate99.179.5

Physicochemical Properties of this compound

Data from ChemicalBook highlights critical properties for the compound:

  • Molecular Formula : C₇H₇N₅O

  • Molecular Weight : 177.16 g/mol

  • Melting Point : >300°C (decomposition observed)

  • Solubility : Slightly soluble in acidic and basic aqueous solutions

  • pKa : 2.62 (predicted), indicating moderate acidity likely at the N1 position.

These properties underscore the compound’s thermal stability and limited solubility, necessitating polar aprotic solvents (e.g., DMF, DMSO) for synthetic applications.

Challenges in Pteridinone Synthesis

Byproduct Formation and Mitigation

In pyridine syntheses, the formation of diamino byproducts (e.g., 2,6-diamino-4-methylpyridine) complicates isolation. Similar challenges arise in pteridinone chemistry due to the reactivity of multiple nitrogen sites. Patent CN107011254B addresses this by employing a water-removing agent (e.g., ammonium chloride) during ring expansion to minimize hydrolysis byproducts.

Reaction Scalability

Example 4 of the patent demonstrates scalability, with a 74.2% yield in the ring expansion step using 0.1 mol of starting material. Maintaining stoichiometric ratios of PCl₃ (1.4 equivalents) and benzoic acid (2.1 equivalents) ensures consistent yields (>90%) during chlorination and dechlorination .

Q & A

Q. What are the optimal synthetic routes for 4-amino-7-methylpteridin-2(3H)-one, and how can purity be ensured?

Methodological Answer: The synthesis of pteridinone derivatives typically involves condensation reactions between substituted pyrimidine precursors and aldehydes/ketones. For example, outlines a reflux method using ethanol and aromatic aldehydes to form structurally similar pyrimidinones. To optimize purity:

  • Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to monitor reaction progress and isolate intermediates.
  • Recrystallize the final product from ethanol or methanol to remove unreacted starting materials .
  • Validate purity via 1H NMR (DMSO-d6, 400 MHz) to confirm the absence of residual solvents and byproducts.

Q. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

  • Mass Spectrometry (ESI-MS): Look for the molecular ion peak at m/z 192.1 (calculated for C₇H₈N₄O).
  • IR Spectroscopy: Identify key functional groups: N-H stretch (~3350 cm⁻¹ for amino groups), C=O stretch (~1680 cm⁻¹ for the lactam), and aromatic C-N stretches (~1600 cm⁻¹) .
  • X-ray Crystallography: If single crystals are obtainable, compare bond lengths and angles with DFT-optimized structures to validate the tautomeric form (e.g., lactam vs. lactim) .

Q. What solvent systems are compatible with this compound for in vitro assays?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMSO, DMF) are ideal for dissolution due to the compound’s low solubility in water.
  • For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media.
  • Avoid chlorinated solvents (e.g., chloroform), which may degrade the lactam ring under prolonged storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer: Contradictions often arise from species-specific receptor affinities or assay conditions. For example, demonstrates that acetylcholine autoreceptor activity in human vs. rat neocortex differs at stimulation frequencies (≥6 Hz vs. ≥3 Hz). To address discrepancies:

  • Perform dose-response curves under standardized conditions (e.g., pH 7.4, 37°C).
  • Use knockout models or receptor antagonists (e.g., atropine in cholinergic systems) to isolate target pathways .
  • Apply meta-analysis to integrate data from heterogeneous studies, weighting results by sample size and assay sensitivity .

Q. What experimental designs are recommended to study the compound’s interaction with neurochemical pathways?

Methodological Answer:

  • Electrophysiological assays: Measure changes in neuronal firing rates in hippocampal slices pre-incubated with this compound (1–10 µM) under controlled oxygen/glucose conditions .
  • Radioligand binding assays: Use [³H]-labeled analogs to quantify affinity for receptors like NMDA or GABAA. Compete with unlabeled compound to calculate Ki values .
  • Microdialysis in vivo: Monitor extracellular neurotransmitter levels (e.g., glutamate, GABA) in rodent brains post-administration .

Q. How can computational methods enhance the understanding of this compound’s mechanism?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Model interactions with target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure (PDB ID: N/A; generate via SwissModel ).
  • MD simulations (GROMACS): Simulate ligand-receptor dynamics over 100 ns to assess binding stability and identify critical residues .
  • QSAR modeling: Corrogate substituent effects (e.g., methyl vs. amino groups) on bioactivity using datasets from analogs like quinazolin-4(3H)-ones .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

  • Standardize synthetic protocols: Fix reaction time, temperature, and stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine to aldehyde).
  • Implement QC metrics: Require ≥95% purity (HPLC), ≤0.5% solvent residues (GC-MS), and consistent melting points (±2°C) .
  • Use internal controls: Include a reference compound (e.g., USP7 inhibitor C19 from ) in every assay to normalize inter-experimental variability .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects?

Methodological Answer:

  • Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • For non-linear responses (e.g., hormesis), apply B-spline regression or Bayesian hierarchical models .

Key Challenges and Recommendations

  • Tautomerism: The lactam-lactim equilibrium may confound structural analyses. Use NMR in DMSO-d6 to stabilize the dominant tautomer .
  • Biological half-life: Preclinical PK studies in rodents should include LC-MS/MS quantification of plasma and tissue levels over 24h .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。